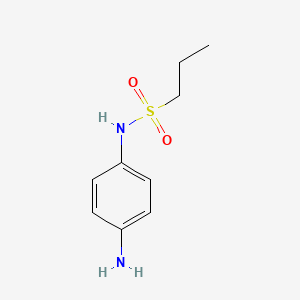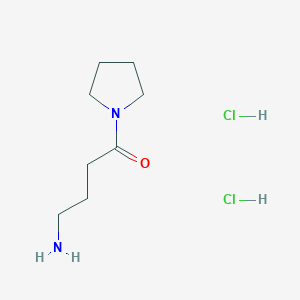
1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene, also known as CPFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPFB is a member of the fluorobenzene family and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Microwave Spectrum Analysis
The microwave spectrum of related compounds like 1-chloro-3-fluorobenzene and 1-chloro-4-fluorobenzene has been studied extensively. For instance, research on 1-chloro-3-fluorobenzene revealed details about its rotational and quartic centrifugal distortion constants, nuclear quadrupole coupling tensor, and dipole moments (Onda et al., 1994). Similarly, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene were examined, providing significant insights into its physical properties (Peebles & Peebles, 2002).
Electrochemical Fluorination
The electrochemical fluorination process of halobenzenes, including those structurally similar to 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene, has been a subject of study. Research focused on understanding the side reactions during the fluorination of these compounds, offering insights into the mechanism and yield of fluorinated products (Horio et al., 1996).
Crystal Structure Analysis
The crystal structures of fluorobenzenes have been analyzed to understand the C−H···F interactions. These studies are crucial in evaluating the weak acceptor capabilities of the C−F group, which is relevant for compounds like 1-(3-Chloroprop-1-yn-1-yl)-4-fluorobenzene (Thalladi et al., 1998).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of fluorobenzenes are used. For example, the synthesis of 1,2,3-triazole derivatives of uracil and thymine, starting from compounds like 1-(azidomethyl)-4-fluorobenzene, demonstrates the versatility of such compounds in creating new molecules with potential applications in various fields (Negrón-Silva et al., 2013).
Organometallic Chemistry
Fluorobenzenes are increasingly recognized for their role in organometallic chemistry. They serve as solvents or ligands in various metal-catalyzed reactions, offering a unique perspective on the chemical reactivity and coordination of such compounds (Pike et al., 2017).
Propiedades
IUPAC Name |
1-(3-chloroprop-1-ynyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSVDPJVBSNJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)


![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)




![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)
